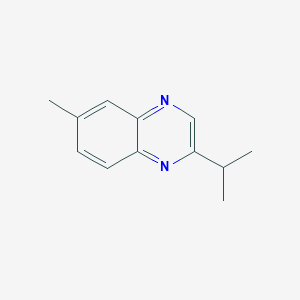

2-Isopropyl-6-methylquinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Isopropyl-6-methylquinoxaline is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including 2-Isopropyl-6-methylquinoxaline, as anticancer agents. A notable study synthesized new derivatives targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. The synthesized compounds exhibited promising cytotoxic activities against human cancer cell lines such as HepG-2 and MCF-7, with IC50 values ranging from 2.1 to 9.8 µM, showcasing their effectiveness compared to established drugs like sorafenib .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 11e | 2.6 | VEGFR-2 Inhibitor |

| 12k | 2.9 | VEGFR-2 Inhibitor |

| Sorafenib | 3.07 | Reference Drug |

The mechanism of action involves the induction of apoptosis, as evidenced by increased levels of caspases and BAX proteins, suggesting that these compounds could serve as effective therapeutic agents in cancer treatment .

Antimicrobial Properties

Quinoxalines have also been investigated for their antimicrobial properties. A study reported that certain derivatives demonstrated superior antiamebic activity compared to metronidazole, a standard treatment for amoebic infections. The selectivity index (SI) for some derivatives exceeded 50, indicating their potential as selective antiamebic agents .

| Compound | Selectivity Index (SI) |

|---|---|

| T-017 | >51.81 |

| T-014 | >53.19 |

| T-001 | >68.02 |

| T-016 | >70.92 |

These findings suggest that modifications to the quinoxaline structure can enhance antimicrobial efficacy while minimizing cytotoxic effects on human cells.

Synthetic Applications

Quinoxaline derivatives are valuable intermediates in synthetic organic chemistry, particularly in the development of pharmaceuticals and dyes. The synthesis of this compound can be achieved through various catalytic methods, with iridium catalysts showing promising yields when combined with glycerol as a starting material .

Case Study 1: VEGFR-2 Inhibition

In a series of experiments aimed at developing VEGFR-2 inhibitors, researchers synthesized multiple quinoxaline derivatives and evaluated their inhibitory effects in vitro. The most promising compounds were further analyzed for their apoptotic effects on cancer cell lines, revealing significant potential for drug development in oncology .

Case Study 2: Antiamebic Activity

Another study focused on the antiamebic properties of quinoxaline derivatives against Entamoeba histolytica. The compounds were assessed for both efficacy and selectivity, leading to the identification of several candidates with high selectivity indices that could be developed into new treatments for amoebic dysentery .

Propiedades

Número CAS |

149179-66-8 |

|---|---|

Fórmula molecular |

C12H14N2 |

Peso molecular |

186.25 g/mol |

Nombre IUPAC |

6-methyl-2-propan-2-ylquinoxaline |

InChI |

InChI=1S/C12H14N2/c1-8(2)12-7-13-11-6-9(3)4-5-10(11)14-12/h4-8H,1-3H3 |

Clave InChI |

RXPHJNVIGAJPTA-UHFFFAOYSA-N |

SMILES |

CC1=CC2=NC=C(N=C2C=C1)C(C)C |

SMILES canónico |

CC1=CC2=NC=C(N=C2C=C1)C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.